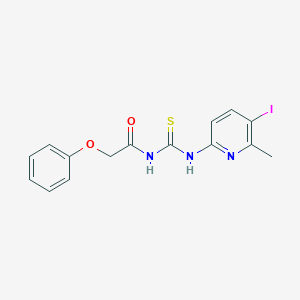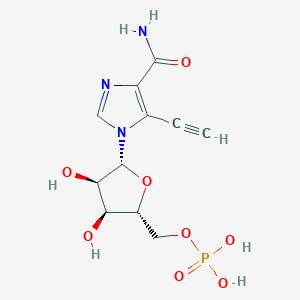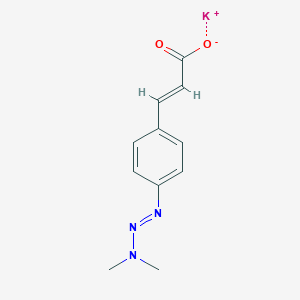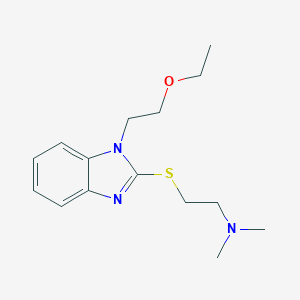![molecular formula C19H23N3O B238237 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as MPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a small molecule that can interact with various biological targets, making it a valuable tool for studying the mechanisms of different biological processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with different biological targets. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the activity of protein kinase CK2 by binding to its active site. This inhibition leads to the suppression of cell growth and proliferation. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been found to interact with dopamine receptors in the brain, leading to the modulation of dopamine signaling pathways.
Biochemical and Physiological Effects:
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to modulate dopamine signaling pathways in the brain, leading to changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its ability to interact with different biological targets. This makes it a valuable tool for studying the mechanisms of different biological processes. Additionally, 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been found to have anticancer properties, making it a potential candidate for cancer therapy. However, one limitation of using 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide research. One area of interest is the development of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide-based anticancer therapies. Another area of interest is the study of dopamine signaling pathways in the brain and the potential use of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in the treatment of dopamine-related disorders. Additionally, further studies are needed to determine the safety and efficacy of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and its potential applications in different fields of research.
Synthesis Methods
The synthesis of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves several steps. The first step is the preparation of 4-methylpiperazine, which is then reacted with 4-nitrophenylacetic acid to produce 4-(4-nitrophenyl)-1-methylpiperazine. This intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 4-(4-aminophenyl)-1-methylpiperazine. Finally, this compound is reacted with 4-methylbenzoyl chloride to produce 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide.
Scientific Research Applications
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been used in various scientific research studies due to its ability to interact with different biological targets. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been used as a tool to study the role of dopamine receptors in the brain.
properties
Product Name |
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
|---|---|
Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O/c1-15-3-5-16(6-4-15)19(23)20-17-7-9-18(10-8-17)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23) |
InChI Key |
JRTDMSBYLHMMGH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
solubility |
46.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)

![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)


![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)
